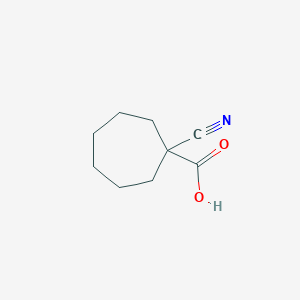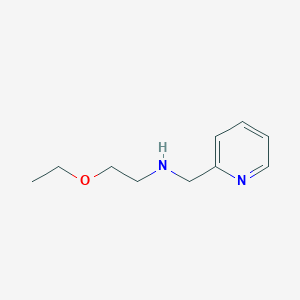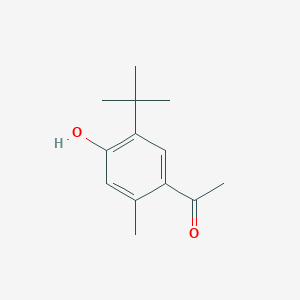
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one is an organic compound known for its phenolic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group. It is widely used in various fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butyl-4-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alcohols, and substituted phenols.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used as an additive in the production of plastics, rubber, and other materials to enhance their stability and durability.
Wirkmechanismus
The mechanism by which 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with various molecular targets and pathways involved in inflammation and oxidative stress, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds such as:
2-tert-butyl-4-methylphenol: Lacks the ethanone group but shares similar antioxidant properties.
4-tert-butyl-2-hydroxyanisole: Contains a methoxy group instead of a methyl group, offering different solubility and reactivity.
2,6-di-tert-butyl-4-methylphenol: Known for its strong antioxidant activity and used as a stabilizer in various applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(5-tert-butyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,15H,1-5H3 |
InChI-Schlüssel |
LWLRUYFRWWHTRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


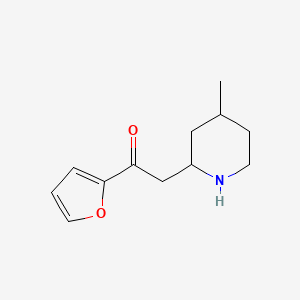

![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
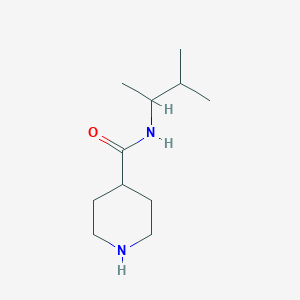
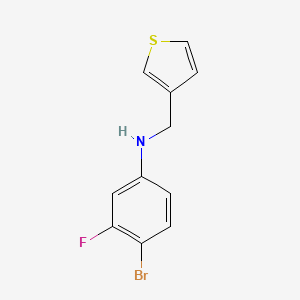

![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
